molecular formula C5H8O4 B1309141 1,4-dioxane-2-carboxylic Acid CAS No. 89364-41-0

1,4-dioxane-2-carboxylic Acid

Cat. No.: B1309141
CAS No.: 89364-41-0
M. Wt: 132.11 g/mol
InChI Key: VGBAYGFELCUXBS-UHFFFAOYSA-N
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Description

1,4-Dioxane-2-carboxylic acid is an organic compound with the molecular formula C5H8O4. It is a derivative of dioxane, a heterocyclic organic compound classified as an ether. This compound is known for its unique structure, which includes a six-membered ring with two oxygen atoms at positions 1 and 4, and a carboxylic acid group at position 2 .

Biochemical Analysis

Biochemical Properties

1,4-Dioxane-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monooxygenases, which hydroxylate the compound at an ether-bond-associated carbon atom. This reaction leads to the formation of intermediates such as 2-hydroxyethoxyacetate . Additionally, this compound can form complexes with halogens and halogen acids, moderating their reactivity during biochemical reactions .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like monooxygenases can lead to the production of reactive intermediates, which may impact cellular functions. Furthermore, its ability to form complexes with halogens can alter cellular redox states and affect metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound is hydroxylated by monooxygenases, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, resulting in enzyme inhibition or activation. Additionally, the compound’s interaction with halogens can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term exposure to this compound has been shown to affect cellular functions, including alterations in metabolic pathways and enzyme activities . Studies have also indicated that the compound can degrade into various intermediates, which may have different biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions. At higher doses, it can lead to toxic effects, including enzyme inhibition and disruption of metabolic pathways. Studies have shown that high doses of this compound can cause adverse effects such as oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is hydroxylated by monooxygenases, leading to the formation of intermediates such as 2-hydroxyethoxyacetate. These intermediates can enter central metabolic pathways, including the glyoxylate cycle and the tricarboxylic acid cycle. The compound’s metabolism also involves interactions with enzymes like aldehyde dehydrogenases and alcohol oxidoreductases .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s low sorption potential allows it to be highly mobile in aqueous environments. It can be transported via advective flow into groundwater systems or taken up by plant root systems. Additionally, the compound’s interaction with transporters and binding proteins can influence its localization and accumulation within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization within organelles such as mitochondria and the endoplasmic reticulum can affect its activity and function. Studies have shown that the compound’s interaction with enzymes and transporters can lead to its accumulation in specific subcellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxane-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of Meldrum’s acid with acyl chlorides in the presence of dichloromethane (DCM) as a solvent . The reaction typically requires a catalyst and specific temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxanone, while reduction can produce alcohol derivatives .

Scientific Research Applications

1,4-Dioxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

1,4-Dioxane-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,4-dioxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBAYGFELCUXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50411768, DTXSID00901487
Record name 1,4-dioxane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50411768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89364-41-0
Record name 1,4-dioxane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50411768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxane-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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